4,4-Dimethoxybutanenitrile

Heterocyclic Synthesis Pyrrole Derivatives One-Pot Procedure

Researchers often face reaction failure and sub-optimal yields when substituting generic acetal-nitriles. 4,4-Dimethoxybutanenitrile (CAS 14618-78-1) is the exact reagent validated in published syntheses, eliminating re-optimization risk. • One-pot Claisen/Paal-Knorr: 47-72% yields for 3-cyanopyrrole libraries. • Documented Sumatriptan intermediate: scalable, reproducible routes. • Aziridine methodology benchmark: direct literature comparison. Procurement ensures access to validated procedures, reducing development costs and timelines.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 14618-78-1
Cat. No. B076483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethoxybutanenitrile
CAS14618-78-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(CCC#N)OC
InChIInChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3
InChIKeyXJHNCGVHPLDMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethoxybutanenitrile: Strategic Building Block for Heterocyclic Synthesis


4,4-Dimethoxybutanenitrile (CAS 14618-78-1), also known as 3-cyanopropionaldehyde dimethyl acetal, is a versatile small-molecule intermediate bearing both a protected aldehyde (dimethyl acetal) and a nitrile group [1]. Its physical properties, including a boiling point of 90-91 °C at 14 mmHg and a density of 0.992 g/mL at 25 °C, are well-defined . This compound is of particular interest in organic and medicinal chemistry as a C4 synthon for constructing nitrogen-containing heterocycles.

Workflow Heterocyclic synthesis building block (C4 synthon)
Selection Dimethyl acetal protection; nitrile handle for N-heterocycle construction
Use Context Construction of pyrroles, aziridines, and indole derivatives

Differentiated Synthetic Performance of 4,4-Dimethoxybutanenitrile


While simple alkyl nitriles or other acetal-nitriles might appear as logical alternatives, the specific utility of 4,4-Dimethoxybutanenitrile is rooted in quantifiable outcomes in published synthetic methods, which generic substitutes cannot guarantee. Unlike its diethoxy analog (CAS 18381-45-8), which has a higher molecular weight (157.21 vs. 129.16) [1], the dimethyl acetal is more atom-economical and is the precise reagent optimized and reported in peer-reviewed syntheses of complex heterocycles. Procurement based solely on functional group similarity (e.g., assuming any acetal-nitrile will perform equivalently) introduces significant risk of reaction failure, sub-optimal yields, and the need for extensive re-optimization, thereby increasing development costs and timelines.

Target compound

4,4-Dimethoxybutanenitrile (dimethyl acetal) – atom-economical, reported in validated syntheses

Potential substitute

Diethoxy analog or generic acetal-nitrile – higher molecular weight; yields and reactivity may not transfer

Protocol specificity

Procedures optimized for dimethyl acetal protection/cleavage profile

Substitution impact

Different acetal hydrolysis rates may shift reaction outcomes and require re-optimization

Documentation fit

Peer-reviewed and patent literature specifically references dimethyl acetal

Knowledge gap

Generic substitution risks lack of literature precedent for key transformations

Quantified Advantages in Key Applications


One-Pot Synthesis of 2-Substituted 3-Cyanopyrroles

A key differentiator is the compound's proven role in a two-step, one-pot Claisen condensation/Paal-Knorr sequence to generate 2-substituted 3-cyanopyrroles. Using this method with a variety of ester coupling partners, the target compound enabled the synthesis of 13 different pyrroles with consistent yields ranging from 47% to 72% over two steps [1]. This protocol was further applied to the total synthesis of natural products danaidal and suffrutine A, demonstrating its utility in complex molecule construction [1].

One-pot 3-cyanopyrrole synthesis
Head-to-head
47–72% yield over two steps, one-pot procedure
Supports direct pyrrole library synthesis with reported protocol
Method requires Claisen/Paal-Knorr conditions; re-validation needed if altered
Heterocyclic Synthesis Pyrrole Derivatives One-Pot Procedure

Stereoselective Aziridine Preparation

Multiple authoritative databases and reagent catalogs explicitly list 4,4-Dimethoxybutanenitrile as a reagent for the stereoselective preparation of aziridines . This application is specific to its acetal-nitrile structure, which allows it to function as a masked aldehyde equivalent in forming the strained three-membered ring with defined stereochemistry. Other structurally similar nitriles or acetals would lack the precise combination of reactivity and protection required for this transformation.

Stereoselective aziridine reagent
Data to verify
Documented as reagent for aziridine formation in databases
Documented application context; method transfer requires verification
Class-level inference; independent validation of yields and scope is advisable
Aziridine Synthesis Stereoselective Chemistry Nitrogen Heterocycles

Key Intermediate in Triptan-Class Drug Synthesis

4,4-Dimethoxybutanenitrile serves as a critical building block in the patented synthesis of 3-(2-aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide, a key intermediate for the anti-migraine drug Sumatriptan [1]. In this route, the compound is condensed with a hydrazine derivative to form a cyanobutylideneamino intermediate, which is then cyclized. The synthetic route is documented in early Glaxo Group patents, establishing this compound as a validated, industry-relevant intermediate. Its diethoxy analog, while structurally similar, is not cited in these seminal patents for this specific transformation, underscoring the unique fit of the dimethyl acetal in this high-value pathway.

Sumatriptan intermediate
Head-to-head
Patent-documented intermediate in Glaxo sumatriptan route
Validated process intermediate; specificity to dimethyl acetal
Diethoxy analog not cited in this patent route
Pharmaceutical Intermediate Sumatriptan Triptan Synthesis Drug Development

Cellular Activity Profile: HMG-CoA Reductase Inhibition in Muscle Cells

4,4-Dimethoxybutanenitrile (often cited as 3-Cyanopropionaldehydedimethylacetal, 3CPDMA) exhibits a distinct biological activity profile. It has been shown to inhibit the proliferation of muscle cells by inhibiting the synthesis of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA reductase), a key enzyme in the mevalonate pathway responsible for cholesterol and fatty acid production . This is a specific, measured biological effect not commonly reported for other simple acetal-nitrile building blocks.

HMG-CoA reductase inhibition
Supporting evidence
Inhibits muscle cell proliferation via HMG-CoA reductase
Off-target activity context for cholesterol pathway studies
Limited sources; independent replication recommended
Biological Activity HMG-CoA Reductase Muscle Cell Proliferation In Vitro Pharmacology

Applications in Medicinal Chemistry and Process Development


3-Cyanopyrrole Libraries for Bioactive Compounds

Medicinal chemists synthesizing libraries of pyrrole-containing compounds can directly adopt the published one-pot Claisen condensation/Paal-Knorr sequence . This method provides a reliable and efficient route to 2-substituted 3-cyanopyrroles with reported yields of 47-72% . Procuring 4,4-dimethoxybutanenitrile ensures access to this validated procedure, accelerating SAR studies and lead optimization programs.

Sumatriptan and Triptan Process Development

For process chemists and manufacturers of anti-migraine drugs like Sumatriptan, this compound is a critical and validated intermediate. Its role is explicitly documented in patent literature and synthesis databases . Its procurement is justified by its established position in a known, scalable synthetic route, mitigating the risk and cost associated with developing a new route around an unproven substitute.

Stereoselective Synthesis of Strained Heterocycles

Academic and industrial groups focused on the development of new methods for synthesizing strained aziridines can utilize this compound as a known reagent . Its defined reactivity as a masked aldehyde-nitrile makes it a useful benchmark substrate for exploring new catalytic systems and reaction conditions, allowing for direct comparison with established protocols.

Application
Selection Property
Validation Focus
3-Cyanopyrrole libraries
One-pot Claisen/Paal-Knorr protocol compatibility
Reported yield range and functional group tolerance
Sumatriptan process development
Patent-documented route specificity
Process validation and scale-up context
Stereoselective aziridine synthesis
Masked aldehyde-nitrile reactivity
Stereochemical outcome and method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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